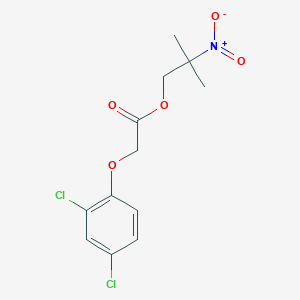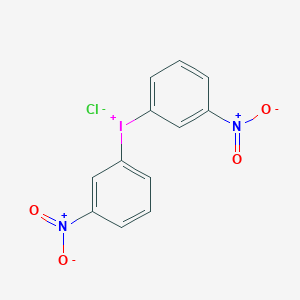
Bis(3-nitrophenyl)iodanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-nitrophenyl)iodanium chloride is an organoiodine compound that belongs to the class of iodonium salts. These compounds are known for their ability to act as photoinitiators and are widely used in various chemical reactions, particularly in the field of polymerization. The presence of nitro groups on the phenyl rings enhances the reactivity of this compound, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl)iodanium chloride typically involves the reaction of iodobenzene with 3-nitrobenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as hydrogen peroxide or peracetic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high yield.
化学反应分析
Types of Reactions
Bis(3-nitrophenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodobenzene and 3-nitrobenzene.
Substitution: The nitro groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene and 3-nitrobenzene.
Substitution: Substituted nitrophenyl derivatives.
科学研究应用
Bis(3-nitrophenyl)iodanium chloride has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems where it acts as a cross-linking agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and composites.
作用机制
The mechanism of action of bis(3-nitrophenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the formation of excited states that can undergo electron transfer reactions. This results in the generation of reactive radicals or cations that initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of cross-linked polymer networks .
相似化合物的比较
Similar Compounds
Diphenyliodonium chloride: Lacks the nitro groups, making it less reactive compared to bis(3-nitrophenyl)iodanium chloride.
Bis(4-nitrophenyl)iodanium chloride: Similar structure but with nitro groups in the para position, leading to different reactivity and applications.
Triarylsulfonium salts: Another class of photoinitiators with different photophysical properties and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups in the meta position on the phenyl rings. This structural feature enhances its reactivity and makes it a more efficient photoinitiator compared to other iodonium salts. Its ability to generate reactive intermediates under mild conditions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
6293-62-5 |
|---|---|
分子式 |
C12H8ClIN2O4 |
分子量 |
406.56 g/mol |
IUPAC 名称 |
bis(3-nitrophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H8IN2O4.ClH/c16-14(17)11-5-1-3-9(7-11)13-10-4-2-6-12(8-10)15(18)19;/h1-8H;1H/q+1;/p-1 |
InChI 键 |
SRIHWRQPGGTXPM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


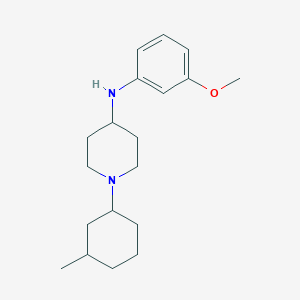
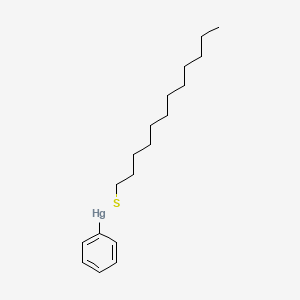
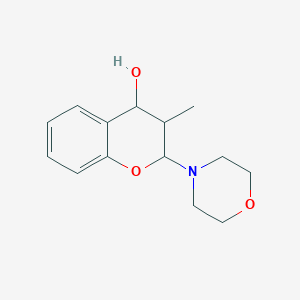

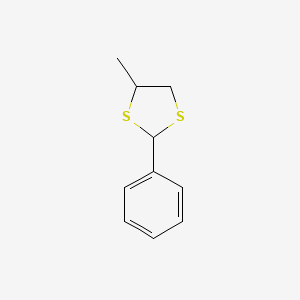
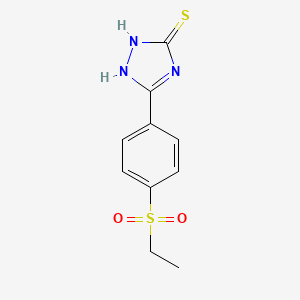
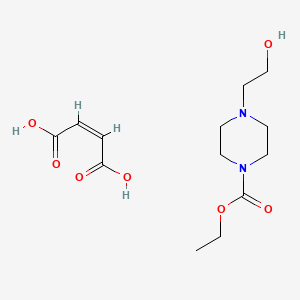

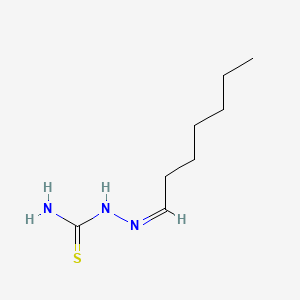
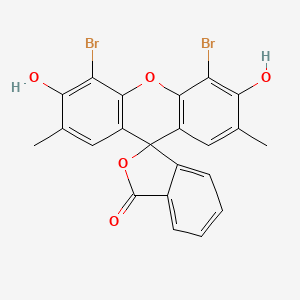
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)

